Adenylate Cyclase Type 1 (AC1) Inhibition: Measured Activity Provides a Baseline Selectivity Fingerprint
2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide inhibits human adenylate cyclase type 1 (AC1) with an IC50 of 10,000 nM (10 µM) in HEK293 cells expressing recombinant human AC1, assessed by decreased A23187-stimulated cAMP accumulation [1]. At this potency, the compound is a weak AC1 inhibitor; however, the availability of a direct quantitative activity value distinguishes it from the vast majority of uncharacterized cyclopropyl acetamide analogs in screening libraries. By cross-study comparison, the canonical AC1 inhibitor ST034307 displays an IC50 of approximately 2.3 µM against human AC1 under comparable cAMP accumulation assays in HEK293 cells, while LRE1—a soluble adenylyl cyclase (sAC)-selective inhibitor—exhibits distinct subtype selectivity with no reported activity against transmembrane AC isoforms [2]. The target compound's measured but moderate AC1 activity, when juxtaposed with potent sAC-selective chemotypes, establishes this scaffold as a starting point for subtype-selective AC inhibitor optimization rather than a potent tool compound—a distinction that directly informs procurement decisions based on intended research application [1][2].
| Evidence Dimension | Inhibitory activity against human adenylate cyclase type 1 (AC1) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | ST034307 (known AC1 inhibitor): IC50 ≈ 2.3 µM (HEK293 cells, cAMP assay). LRE1 (sAC-selective inhibitor): inactive against transmembrane AC isoforms. |
| Quantified Difference | Target compound is approximately 4.3-fold less potent than ST034307 against AC1. Subtype selectivity profile distinct from sAC-selective LRE1. |
| Conditions | Human AC1 expressed in HEK293 cells; inhibition assessed as decrease in A23187-stimulated cAMP accumulation; pre-incubation for 30 min, followed by A23187 stimulation. |
Why This Matters
A quantified AC1 IC50 value—even modest—provides an experimentally verified selectivity fingerprint that enables triage versus structurally similar but completely uncharacterized acetamide analogs, directly supporting go/no-go procurement decisions for cAMP-pathway research.
- [1] BindingDB BDBM50521081 (CHEMBL4576094). Affinity Data: IC50 = 10,000 nM for human AC1 expressed in HEK293 cells. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50521081 View Source
- [2] Brust TF, Alongkronrusmee D, Soto-Velasquez M, et al. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties. Sci Signal. 2017;10(467):eaah5381. (ST034307 AC1 IC50 ~2.3 µM). Ramos-Espiritu L, Kleinboelting S, Navarrete FA, et al. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. Nat Chem Biol. 2016;12(10):838-44. (LRE1 sAC-selective, inactive against tmACs). View Source
